![molecular formula C18H23NO2 B027605 2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol CAS No. 101247-77-2](/img/structure/B27605.png)
2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHANOL, 2-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)AMINO)-: is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethanol group attached to a phenylpropylamine moiety, which is further substituted with a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHANOL, 2-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)AMINO)- typically involves the reaction of 3-(p-(PHENOXYMETHYL)PHENYL)PROPYLAMINE with an appropriate ethanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ETHANOL, 2-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)AMINO)- can undergo oxidation reactions, leading to the formation of corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanol group or the phenoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amine derivatives.
Scientific Research Applications
ETHANOL, 2-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)AMINO)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It can be used in the development of new materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of ETHANOL, 2-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)AMINO)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
- ETHANOL, 2-((3-(p-(METHOXYMETHYL)PHENYL)PROPYL)AMINO)-
- ETHANOL, 2-((3-(p-(ETHOXYMETHYL)PHENYL)PROPYL)AMINO)-
Comparison: ETHANOL, 2-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)AMINO)- is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds with methoxy or ethoxy groups, it may exhibit different reactivity and interactions with molecular targets, making it a valuable compound for specific research applications.
Properties
CAS No. |
101247-77-2 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol |
InChI |
InChI=1S/C18H23NO2/c20-14-13-19-12-4-7-16-8-10-18(11-9-16)21-15-17-5-2-1-3-6-17/h1-3,5-6,8-11,19-20H,4,7,12-15H2 |
InChI Key |
MQCQTZCWPYIRJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCNCCO |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCNCCO |
Key on ui other cas no. |
101247-77-2 |
Synonyms |
2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)
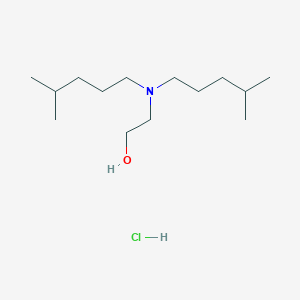
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)
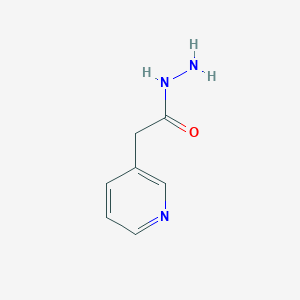
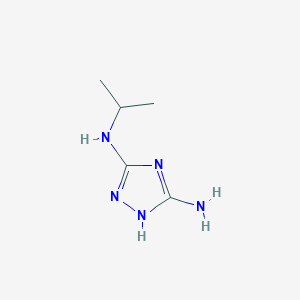
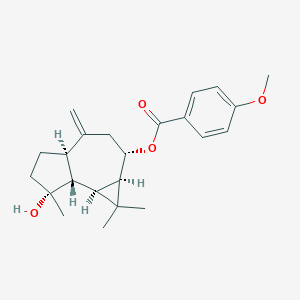
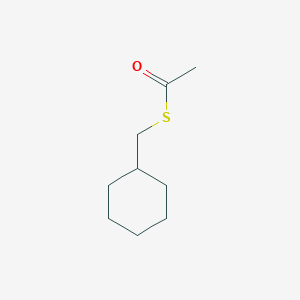
![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)
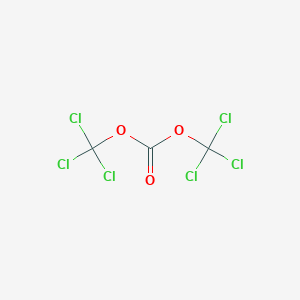
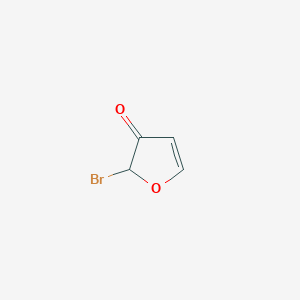
![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)


![N-[(1R,2R)-2-[[(1R)-1-(1-Naphthyl)ethyl]amino]cyclohexyl]-4-nitrobenzenesulfonamide](/img/structure/B27559.png)
